molecular formula C13H16Br2N2O B6185161 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide CAS No. 2624139-45-1

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide

Cat. No.: B6185161
CAS No.: 2624139-45-1
M. Wt: 376.1
InChI Key:
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Description

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is a chemical compound with the molecular formula C13H15BrN2O·HBr. It is a brominated derivative of phenoxy-pyrazole, which is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which combines a bromomethyl group with a phenoxy and pyrazole moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide typically involves the bromination of 4-(hydroxymethyl)phenoxy-1,3,5-trimethyl-1H-pyrazole. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy-pyrazole derivatives.

    Oxidation: Formation of phenoxy-pyrazole aldehydes or carboxylic acids.

    Reduction: Formation of 4-[4-(methyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole.

Scientific Research Applications

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial, antifungal, or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their function. The phenoxy and pyrazole moieties may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(bromomethyl)phenol: A simpler compound with a similar bromomethyl group but lacking the pyrazole moiety.

    4-(bromomethyl)phenoxyacetic acid: Contains a phenoxyacetic acid group instead of the pyrazole moiety.

    1,3,5-trimethyl-1H-pyrazole: Lacks the bromomethyl and phenoxy groups, representing the core pyrazole structure.

Uniqueness

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is unique due to its combination of a bromomethyl group with a phenoxy and pyrazole moiety. This structure imparts specific reactivity and binding properties that are not present in simpler analogs. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, while the phenoxy and pyrazole moieties contribute to its potential biological activity.

Properties

CAS No.

2624139-45-1

Molecular Formula

C13H16Br2N2O

Molecular Weight

376.1

Purity

95

Origin of Product

United States

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